molecular formula C7H7FO B146941 3-Fluorobenzyl alcohol CAS No. 456-47-3

3-Fluorobenzyl alcohol

Cat. No. B146941
CAS RN: 456-47-3
M. Wt: 126.13 g/mol
InChI Key: QDHRSLFSDGCJFX-UHFFFAOYSA-N
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Description

3-Fluorobenzyl alcohol is a compound that has been studied for various applications in chemical synthesis and biological systems. It is a fluorinated benzyl alcohol derivative, which means it contains a benzene ring bonded to a CH2OH group, with a fluorine atom substituting a hydrogen atom on the benzene ring.

Synthesis Analysis

The synthesis of 3-fluorobenzyl alcohol derivatives has been explored in several studies. For instance, a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been introduced, which can be cleaved under specific conditions, indicating the versatility of 3-fluorobenzyl alcohol in synthetic chemistry . Additionally, the synthesis of 3-fluoroaspartic acid involves a reaction with a dibenzyl difluoromaleate derivative, showcasing the reactivity of fluorinated benzyl alcohols in the synthesis of amino acid derivatives .

Molecular Structure Analysis

The molecular structure of 3-fluorobenzyl alcohol and its derivatives has been a subject of interest. For example, the conformational preferences of o-cresols driven by fluorination have been investigated, revealing that the key conformers exhibit a six-membered intramolecular hydrogen-bond interaction, which is significantly enhanced in α-fluoro-o-cresols . This suggests that the presence of the fluorine atom in 3-fluorobenzyl alcohol could influence its molecular conformation and hydrogen-bonding properties.

Chemical Reactions Analysis

3-Fluorobenzyl alcohol undergoes various chemical reactions, including metal-mediated site-selective functionalization. It has been functionalized by metalation and subsequent carboxylation, demonstrating its utility as a substrate for the synthesis of new chemical entities . Moreover, the metabolic fate of 3-fluorobenzyl alcohol in rats has been studied, revealing that it is metabolized to glycine conjugates of benzoic acids and N-acetylcysteinyl conjugates, indicating its reactivity in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluorobenzyl alcohol derivatives have been characterized in several studies. For instance, the microwave and UV excitation spectra of 4-fluorobenzyl alcohol have been analyzed at high resolution, providing insights into the electronic states and torsional motions of the molecule . Additionally, the hydrodefluorination of fluoroaromatics, including 3-fluorobenzyl alcohol derivatives, has been catalyzed by a ruthenium NHC complex, demonstrating the selective reactivity of these compounds10.

Scientific Research Applications

Metabolism of 3-Fluorobenzyl Alcohols

Research indicates that 3-fluorobenzyl alcohols primarily metabolize into glycine conjugates of corresponding benzoic acids, with minor metabolites including N-acetylcysteinyl conjugates. These findings are critical in understanding the metabolic fate and potential therapeutic applications of these compounds (Blackledge, Nicholson, & Wilson, 2003).

Applications in Fluorogenic Probes and Protecting Groups

Protease-Sensitive Fluorogenic Probes

3-Fluorobenzyl alcohols have been used in the design of protease-sensitive fluorogenic probes. These probes are activated by enzymes, indicating their potential in biochemical assays and medical diagnostics (Richard et al., 2008).

New Protecting Group for Alcohols

The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a benzyl ether-type protecting group derived from 3-fluorobenzyl alcohols, has been introduced. Its stability to oxidizing conditions and compatibility with certain synthesis processes highlight its utility in organic chemistry (Crich, Li, & Shirai, 2009).

Insecticidal Activity and Catalysis

Insecticidal Activity Optimization

Studies show that the introduction of fluorine in benzyl alcohols, like 3-fluorobenzyl alcohol, can enhance insecticidal activity. This information is useful in the development of more effective pesticides (Beddie, Farnham, & Khambay, 1995).

Catalysis in Aryl-Alcohol Oxidase

Research on aryl-alcohol oxidase, an enzyme involved in lignin degradation, indicates that 3-fluorobenzyl alcohols influence the catalytic mechanism through substrate interactions. This understanding is significant in enzymology and potentially in biotechnological applications (Ferreira et al., 2015).

Molecular Adsorption and Oxidation

Molecular Adsorption Studies

Controlled rate thermogravimetry of inclusion complexes with cholic acid and 3-fluorobenzyl alcohol has been conducted. These studies provide insights into molecular adsorption mechanisms, which are important in pharmaceutical and material sciences (Shibakami et al., 1996).

Oxidation of Fluorobenzyl Derivatives

The oxidation of p-fluorobenzyl derivatives, including alcohols, has been explored. This research aids in understanding the chemical properties and reactions of these compounds, which can be applied in various chemical synthesis processes (Conte et al., 1998).

Safety And Hazards

When handling 3-Fluorobenzyl alcohol, it’s recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

(3-fluorophenyl)methanol
Source PubChem
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InChI

InChI=1S/C7H7FO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHRSLFSDGCJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30196566
Record name 3-Fluorobenzylic alcohol
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Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Fluorobenzyl alcohol

CAS RN

456-47-3
Record name 3-Fluorobenzyl alcohol
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Record name 3-Fluorobenzyl alcohol
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Record name 3-FLUOROBENZYLIC ALCOHOL
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Synthesis routes and methods

Procedure details

A freshly oven dried 250 mL round-bottom flask was charged with 2-iodo-3-nitro-5-chloro-pyridine (1.41 g, 5.0 mmol). The resultant solution was cooled to −78° C. under N2 and PhMgCl (2 M, 3 mL, 6.0 mmol) added and then stirred at the same temperature for 30 min. 3-Fluorobenzaldehyde (1.24 g, 10 mmol) was added and the resulting mixture stirred at −78° C. for two hours and then at room temperature for 24 h. The reaction was quenched with NH4Cl (sat), extracted with EtOAc, washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was further purified through automated normal-phase chromatography to afford 5-chloro-3-nitropyridin-2-yl)(3-fluorophenyl)methanol (560 mg, 40%) which was used directly for the next step: 1H NMR (400 MHz, CDCl3) δ 8.85 (d, 1H), 8.37 (d, 1H), 7.23 (m, 1H), 7.06 (dd, 1H), 6.95 (dd, 1H), 6.43 (d, 2H), 4.99 (d, 1H); MS (ES) (M+-OH) expect 265.0, found 265.1.
Quantity
1.41 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
1.24 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorobenzyl alcohol
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Reactant of Route 3
3-Fluorobenzyl alcohol
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3-Fluorobenzyl alcohol
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Reactant of Route 6
3-Fluorobenzyl alcohol

Citations

For This Compound
122
Citations
E Marzi, A Spitaleri, F Mongin… - European Journal of …, 2002 - Wiley Online Library
… A regiochemical alternative was encountered only with the 3-fluorobenzyl alcohol. When this alcohol was treated with sec-butyllithium in the presence of N,N,N′,N′′,N′′-…
TV Alves, L Simón-Carballido, FR Ornellas… - Physical Chemistry …, 2016 - pubs.rsc.org
… The same research group measured the vibrational-ground state tunneling splittings of 3-fluorobenzyl alcohol 13 (3FBA) and of 3,4-difluorobenzyl alcohol 14 (3,4DFBA), this time due to …
Number of citations: 13 pubs.rsc.org
D Crich, L Li, M Shirai - The Journal of organic chemistry, 2009 - ACS Publications
A new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, is introduced. The protecting group is introduced by means of the readily …
Number of citations: 17 pubs.acs.org
CA Blackledge, JK Nicholson, ID Wilson - Journal of pharmaceutical and …, 2003 - Elsevier
… 3-Fluorobenzyl alcohol Following administration of 3-fluorobenzyl alcohol (3-FBAL), 1 H NMR spectroscopy of the resulting urine samples revealed the presence of compound-related …
Number of citations: 3 www.sciencedirect.com
P Ferreira, A Hernández‐Ortega, F Lucas… - The FEBS …, 2015 - Wiley Online Library
… The highest k cat value (129 s −1 for 4-methoxybenzyl alcohol) and the lowest k cat value (13 s −1 for 3-fluorobenzyl alcohol) were observed in the presence of electron donating and …
Number of citations: 27 febs.onlinelibrary.wiley.com
M Takahashi, K Mineura, K Watanabe, K Kohda - Acta Oncologica, 2000 - Taylor & Francis
… Briefly, a mixture of a tert-BuOH solution containing Na, a fluorobenzyl alcohol (4-fluorobenzyl alcohol, 3-fluorobenzyl alcohol, or 2fluorobenzyl alcohol), and 2-amino-6-chloropurine, …
Number of citations: 1 www.tandfonline.com
JI Seeman, HV Secor, HS Im… - Journal of the Chemical …, 1990 - pubs.rsc.org
… 4-ethylbenzyl alcohol (6), 3-fluorobenzyl alcohol (7), and 3-methylbenzyl alcohol (8). … compared to (a) and (b) indicates that 3-fluorobenzyl alcohol exists in a single conformation. …
Number of citations: 4 pubs.rsc.org
CK Maurya, PK Gupta - Tetrahedron Letters, 2015 - Elsevier
Sodium metal stabilized in silica gel (Na_SG) has been reported as a powerful reducing agent. Being less pyrophoric than free metal, it has been used to carry out a variety of organic …
Number of citations: 3 www.sciencedirect.com
M Hajjami, A Ghorbani-Choghamarani… - Chinese Journal of …, 2014 - Elsevier
… Acetylation of 3-fluorobenzyl alcohol Tribromo melamine (0.1 mmol) was added to a solution of 3-fluorobenzyl alcohol (0.126 g, 1 mmol) and acetic anhydride (0.204 g, 2 mmol) in …
Number of citations: 6 www.sciencedirect.com
M Shibakami, M Tamura, T Arimura, S Kurosawa… - Thermochimica acta, 1996 - Elsevier
Controlled rate thermogravimetry was applied to the several crystalline inclusion complexes of cholic acid with 2-, 3- and 4-fluorobenzyl alcohol. The purpose of this was to investigate …
Number of citations: 4 www.sciencedirect.com

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